3-(Isoquinolin-1-ylmethyl)benzonitrile
Description
Contextualization within Organic Synthesis and Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and pharmacology. The isoquinoline (B145761) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant biological activity. wikipedia.orgwikipedia.org The synthesis of isoquinoline derivatives is a well-established field, with classic methods like the Bischler-Napieralski and Pictet-Spengler syntheses providing foundational routes to this core structure. researchgate.net
The introduction of substituents at the C1 position of the isoquinoline ring is a common strategy to modulate the molecule's properties. The methyl group at the C1 position of 1-methylisoquinoline, for instance, is known to be reactive and can serve as a handle for further functionalization through reactions like condensation or Michael additions. tandfonline.comcymitquimica.comresearchgate.net The linkage of a benzonitrile (B105546) group via a methylene (B1212753) bridge at this position, as seen in 3-(Isoquinolin-1-ylmethyl)benzonitrile, creates a molecule with a unique spatial and electronic arrangement, positioning it as a valuable building block for more complex molecular architectures.
Structural Features and Chemical Topology of this compound
The chemical topology of this compound is defined by three key components: the isoquinoline nucleus, the flexible methylene (-CH2-) linker, and the meta-substituted benzonitrile ring.
The isoquinoline moiety is a planar, aromatic system with ten π-electrons. wikipedia.org The nitrogen atom imparts a degree of basicity to the molecule and influences the electron distribution across the ring system. The C1 position, adjacent to the nitrogen, is electrophilic and susceptible to nucleophilic attack, a key feature in many synthetic transformations of isoquinolines. researchgate.net
The methylene bridge provides rotational freedom, allowing the two aromatic ring systems to adopt various spatial orientations relative to one another. This flexibility can be crucial for binding to biological targets.
| Property | Value | Source |
|---|---|---|
| CAS Number | 83584-42-3 | bldpharm.com |
| Molecular Formula | C17H12N2 | bldpharm.com |
| Molecular Weight | 244.29 g/mol | bldpharm.com |
| SMILES Code | N#CC1=CC=CC(CC2=NC=CC3=C2C=CC=C3)=C1 | bldpharm.com |
Overview of Research Trajectories for Isoquinoline and Benzonitrile Derivatives
Research into isoquinoline and benzonitrile derivatives has followed distinct yet occasionally intersecting paths, driven by their utility in different scientific domains.
Isoquinoline Derivatives: The study of isoquinolines is heavily influenced by their prevalence in nature. The 1-benzylisoquinoline (B1618099) skeleton, a close relative of the title compound, is the structural backbone of over 2,500 known alkaloids, including papaverine (B1678415) and morphine. wikipedia.orgwikipedia.org This has spurred extensive research into their biosynthesis, pharmacological activity, and total synthesis. oup.comfrontiersin.org Modern synthetic efforts have expanded beyond traditional methods to include transition-metal-catalyzed cross-coupling and C-H activation reactions to build and functionalize the isoquinoline core in novel ways. mdpi.com A key synthetic strategy for functionalizing the C1 position involves the Reissert reaction, where the isoquinoline is activated by an acyl group, allowing for the introduction of a nucleophile (like a cyanide) at C1. wikipedia.orgchempedia.infoclockss.org This "Reissert compound" can then be a precursor to various 1-substituted isoquinolines. sioc-journal.cnacs.org
Benzonitrile Derivatives: Benzonitrile and its derivatives are valuable intermediates and solvents in organic synthesis. wikipedia.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile functional handle. From an electronic perspective, benzonitrile's properties have been studied in detail, including its electron affinity and polarizability. aip.orgresearchgate.net In medicinal chemistry, the benzonitrile moiety is often incorporated into drug candidates as a bioisostere for other functional groups or as a key binding element. Its ability to act as a hydrogen bond acceptor is a notable feature. The synthesis of complex benzonitrile derivatives often involves nucleophilic aromatic substitution on activated rings or cross-coupling reactions. researchgate.netnih.govrsc.org
Scope and Significance of Comprehensive Research on this compound
While direct research on this compound is not widely published, its structure suggests significant potential as a scaffold in medicinal chemistry and materials science. The combination of a biologically relevant isoquinoline core with a synthetically versatile and electronically active benzonitrile unit makes it an attractive target for library synthesis and drug discovery programs.
The compound could serve as a key intermediate for creating a diverse range of molecules. For example, the nitrile group could be transformed into an amidine, a tetrazole, or an amino group, each imparting different physicochemical properties and potential biological activities. The isoquinoline nitrogen could be quaternized or oxidized, and the aromatic rings could undergo further substitution to explore the structure-activity relationship of its derivatives.
Given the established importance of the benzylisoquinoline alkaloid family, a synthetic analogue like this compound offers a template for developing novel therapeutic agents. A comprehensive investigation into its synthesis, reactivity, and biological properties would be a valuable contribution to the field of heterocyclic chemistry, potentially unlocking new avenues for the development of functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(isoquinolin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-12-14-5-3-4-13(10-14)11-17-16-7-2-1-6-15(16)8-9-19-17/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVRQLXYEWPQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 3 Isoquinolin 1 Ylmethyl Benzonitrile and Its Precursors
Reaction Mechanisms in Isoquinoline (B145761) Annulation
The construction of the isoquinoline skeleton, a critical step in synthesizing the parent structure of 3-(Isoquinolin-1-ylmethyl)benzonitrile, can be achieved through several classic and modern synthetic routes. These methods predominantly rely on the cyclization of a β-arylethylamine precursor or a related structure.
Electrophilic Aromatic Substitution Pathways
A dominant mechanism in the formation of the isoquinoline ring is intramolecular electrophilic aromatic substitution (SEAr). wikipedia.orgnrochemistry.comwikipedia.org In this pathway, an electrophilic center is generated within the side chain of a benzene (B151609) derivative, which then attacks the electron-rich aromatic ring to form the new heterocyclic ring.
Key synthetic methods that operate via this mechanism include:
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.compharmaguideline.com The reaction is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. The amide oxygen is converted into a good leaving group by the Lewis acid, and subsequent elimination generates the nitrilium ion. This powerful electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a 3,4-dihydroisoquinoline, which can be later oxidized to the aromatic isoquinoline. wikipedia.orgyoutube.com The presence of electron-donating groups on the aromatic ring enhances the rate of this electrophilic substitution. jk-sci.com
Pictet-Spengler Reaction: In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone under acidic conditions. pharmaguideline.comwikipedia.org The initial step is the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. wikipedia.orgyoutube.com This iminium ion is the key electrophile that undergoes intramolecular attack by the activated aromatic ring, a process akin to the Mannich reaction, to yield a tetrahydroisoquinoline. wikipedia.orgbuchler-gmbh.com The aromaticity of the benzene ring is temporarily broken by this attack, forming a cationic intermediate (a sigma complex), and is then restored by the loss of a proton. youtube.com
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com Under strong acidic conditions, the acetal is hydrolyzed, and a subsequent intramolecular electrophilic attack of an intermediate carbocation or iminium species on the benzene ring leads to the formation of the isoquinoline. wikipedia.orgquimicaorganica.org
Table 1: Key Electrophilic Intermediates in Isoquinoline Annulation
| Reaction Name | Precursor | Key Electrophile | Product Type |
| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzalaminoacetal | Carbocation / Iminium ion | Isoquinoline |
Nucleophilic Cyclization Mechanisms
While less common for the core isoquinoline synthesis from simple precursors, mechanistic pathways involving nucleophilic cyclization have been developed. These strategies often involve building a precursor that already contains a good leaving group on the aromatic ring or using transition-metal catalysis to facilitate the ring-closing step. For instance, palladium-catalyzed coupling reactions can be used to form substituted isoquinolines through a sequence that may involve reductive cyclization or annulation steps where a nucleophilic nitrogen attacks a coordinated π-system. organic-chemistry.org
Role of Specific Reagents and Catalysts in Cyclization
The choice of reagents and catalysts is crucial for directing the reaction pathway and achieving high yields in isoquinoline synthesis.
Dehydrating Agents/Lewis Acids: In the Bischler-Napieralski reaction, reagents such as POCl₃, P₂O₅, and trifluoroacetic anhydride (TFAA) are essential. nrochemistry.comjk-sci.com Their primary role is to activate the amide carbonyl group by converting the hydroxyl function into a better leaving group, thereby facilitating the formation of the key electrophilic nitrilium ion intermediate. wikipedia.orgyoutube.com
Acid Catalysts: Protic acids (e.g., H₂SO₄, HCl) and Lewis acids are fundamental to the Pictet-Spengler and Pomeranz-Fritsch reactions. wikipedia.orgwikipedia.org They catalyze the formation of the Schiff base and, more importantly, protonate it to generate the highly electrophilic iminium ion necessary for the ring-closing electrophilic aromatic substitution step. wikipedia.orgyoutube.com
Transition-Metal Catalysts: Modern synthetic methods increasingly employ transition metals like palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) to construct the isoquinoline scaffold. mdpi.comresearchgate.net These catalysts often operate through C-H activation mechanisms. acs.orgresearchgate.net For example, a palladium catalyst can coordinate to a directing group on the precursor, enabling the activation of a typically inert C-H bond on the aromatic ring. mdpi.com This is followed by the insertion of a coupling partner (like an alkyne) and subsequent reductive elimination to form the isoquinoline ring in a highly efficient and atom-economical manner. mdpi.comresearchgate.net
Mechanisms of Nitrile Group Transformations
The benzonitrile (B105546) moiety of this compound features a polar carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to a variety of transformations. libretexts.orgwikipedia.org
Nucleophilic Addition to Nitriles
The fundamental reaction of the nitrile group is nucleophilic addition. A nucleophile attacks the electrophilic carbon of the cyano group, breaking the π-bond and forming an imine anion intermediate. libretexts.orgwikipedia.org This intermediate is central to several important transformations.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the nitrile carbon. chemistrysteps.com The initial addition forms a magnesium or lithium salt of an imine anion. libretexts.orgmasterorganicchemistry.com This intermediate is stable and does not undergo a second addition because that would place two negative charges on the nitrogen. chemistrysteps.com Subsequent aqueous acidic workup hydrolyzes the imine to a ketone, providing a robust method for C-C bond formation. libretexts.orgmasterorganicchemistry.com
Hydrolysis and Reduction Mechanisms of Cyano Groups
The cyano group can be readily converted into other important functional groups, such as carboxylic acids and amines, through hydrolysis and reduction, respectively.
Hydrolysis Mechanisms: Nitrile hydrolysis can be performed under either acidic or basic conditions, and in both cases, the reaction proceeds through an amide intermediate. chemistrysteps.comjove.comjove.com
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. libretexts.orgacademyart.edu A weak nucleophile, such as water, can then attack the activated carbon. jove.comlumenlearning.com A series of proton transfers results in the formation of an amide, which is then further hydrolyzed under the acidic conditions to a carboxylic acid and an ammonium ion. jove.comchemguide.co.uk
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org This amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt, which upon acidification, gives the final carboxylic acid. libretexts.orgacademyart.edu
Table 2: Mechanistic Steps in Nitrile Hydrolysis
| Condition | Step 1 | Step 2 | Intermediate | Step 3 | Final Product |
| Acidic | Protonation of Nitrile-N | Nucleophilic attack by H₂O | Protonated Amide | Hydrolysis of Amide | Carboxylic Acid |
| Basic | Nucleophilic attack by OH⁻ | Protonation by H₂O | Amide | Hydrolysis of Amide | Carboxylate Salt |
Reduction Mechanisms: Nitriles can be reduced to either primary amines or aldehydes depending on the reducing agent and conditions.
Reduction to Amines: Strong hydride donors like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. chemguide.co.uklibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻). The first hydride attacks the nitrile carbon to form an imine anion, which is stabilized as an aluminum complex. libretexts.orgjove.com This complex is still electrophilic enough to accept a second hydride ion, forming a dianion intermediate. libretexts.orgjove.com Subsequent protonation of this dianion with water during workup yields the primary amine. jove.com
Reduction to Aldehydes: Milder, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) allow for the partial reduction of nitriles to aldehydes. chemistrysteps.comwikipedia.org The reaction is typically run at low temperatures. DIBAL-H delivers one hydride equivalent to the nitrile carbon to form an aluminum-complexed imine anion. masterorganicchemistry.comchemistrysteps.com Due to the bulky nature of the reagent and the stability of this intermediate at low temperature, a second hydride addition is prevented. chemistrysteps.comchemistrysteps.com Aqueous workup then hydrolyzes the intermediate imine to furnish the aldehyde. wikipedia.orgmasterorganicchemistry.com
Ritter-Type Reaction Mechanisms
The Ritter reaction is a fundamental transformation in organic chemistry that converts a nitrile into an N-alkyl amide. wikipedia.orgorganic-chemistry.org The mechanism is initiated by the formation of a stable carbocation from an electrophilic alkylating agent, typically derived from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org Benzylic alcohols are particularly suitable substrates for generating the necessary carbocation. organic-chemistry.org
The core of the Ritter mechanism involves the nucleophilic attack of the nitrogen atom of the nitrile onto the carbocation. This addition results in the formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgshahucollegelatur.org.invu.nl In the classical Ritter reaction, this nitrilium ion is subsequently hydrolyzed by water to yield the corresponding amide. wikipedia.orgorganic-chemistry.org
While the Ritter reaction is primarily known for forming C-N bonds, its principles are relevant in the synthesis of isoquinoline precursors. For instance, the Bischler-Napieralski reaction, a key method for isoquinoline synthesis, proceeds through an electrophilic nitrilium ion intermediate that is analogous to the one formed in the Ritter reaction. shahucollegelatur.org.invu.nl Furthermore, intramolecular versions of the Ritter reaction have been applied to construct various aza-heterocycles, including dihydroisoquinolines. mdpi.comresearchgate.net In these cases, a carbocation generated within a molecule is trapped by a tethered nitrile group, leading to cyclization and the formation of the heterocyclic core.
| Step | Description | Key Species |
| 1 | Formation of a stable carbocation from an alcohol or alkene in strong acid. | Carbocation (e.g., benzylic) |
| 2 | Nucleophilic attack by the nitrile's nitrogen atom on the carbocation. | Nitrile, Carbocation |
| 3 | Formation of a highly electrophilic intermediate. | Nitrilium ion |
| 4 | Trapping of the intermediate by a nucleophile (e.g., water or an intramolecular group). | Amide or cyclized product |
Elucidation of Methylene (B1212753) Bridge Formation Mechanisms
The formation of the methylene bridge connecting the isoquinoline and benzonitrile rings is a critical C-C bond-forming step. This can be achieved through several mechanistic pathways, including modern C-H functionalization and classical radical or ionic coupling reactions.
C-H Functionalization Pathways
Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for forming C-C bonds. One relevant approach is the "borrowing hydrogen" or "auto-transfer hydrogenative" (ATH) methodology for the C-alkylation of methyl groups on N-heteroarenes. researchgate.netmdpi.com This method allows for the coupling of methyl-substituted isoquinolines with alcohols, which serve as the source of the remaining part of the bridge and the second aromatic ring.
The catalytic cycle, often employing iridium or ruthenium catalysts, is proposed to proceed as follows:
Dehydrogenation: The metal catalyst dehydrogenates the substrate alcohol (e.g., a substituted benzyl (B1604629) alcohol) to form the corresponding aldehyde and a metal-hydride species.
Condensation: A base promotes the deprotonation of the methyl group on the isoquinoline precursor, which then undergoes an aldol-type condensation with the in-situ generated aldehyde.
Dehydration: The resulting aldol adduct readily dehydrates to form a vinyl-substituted isoquinoline intermediate.
Reduction: The metal-hydride species, formed in the initial step, reduces the vinyl intermediate to create the final methylene-bridged product and regenerate the active metal catalyst. researchgate.netmdpi.com
Another powerful strategy involves the rhodium(III)-catalyzed C-H activation of an aromatic ring directed by a functional group like an imine or oxime, followed by annulation with an alkyne to construct the isoquinoline ring system itself. umich.eduacs.orgnih.gov In such syntheses, a key mechanistic feature is the formation of a five-membered rhodacycle intermediate, which has been isolated and characterized in related systems, providing strong evidence for this pathway. acs.orgrsc.org
Radical and Ionic Mechanisms in Coupling Reactions
Radical Mechanisms: The Minisci reaction provides a classic radical-based approach for the functionalization of electron-deficient N-heterocycles like isoquinoline. nih.govprinceton.edu The reaction is particularly effective for C-H alkylation at positions C1, which is electronically deficient due to the electron-withdrawing nature of the nitrogen atom. nih.gov
The generalized mechanism for a Minisci-type reaction proceeds as follows:
Radical Generation: An alkyl radical is generated from a suitable precursor (e.g., from an alcohol or carboxylic acid) using an oxidant and often a catalyst.
Nucleophilic Attack: The nucleophilic alkyl radical attacks the protonated, electron-deficient isoquinoline ring, typically at the C1 position. This addition forms an aminyl radical cation intermediate.
Rearomatization: The radical cation intermediate is oxidized by an external oxidant, leading to the expulsion of a proton and the restoration of aromaticity, yielding the C1-alkylated isoquinoline product. nih.govnih.gov
Recent advancements have utilized visible-light photoredox catalysis to generate the necessary radicals under mild conditions, avoiding harsh oxidants. researchgate.netresearchgate.net Mechanistic studies in these systems suggest the involvement of a radical-mediated spin-center shift as a key step. researchgate.netresearchgate.net
Ionic Mechanisms: The formation of the methylene bridge can also be envisioned through classical ionic pathways, most notably the Friedel-Crafts alkylation. nih.govbeilstein-journals.org In this scenario, one of the aromatic rings acts as a nucleophile while the other is attached to the electrophilic methylene group.
A plausible Friedel-Crafts pathway would involve:
Electrophile Generation: A precursor such as 1-(chloromethyl)isoquinoline reacts with a Lewis acid (e.g., AlCl₃) to generate a highly reactive, resonance-stabilized carbocation at the methylene position. youtube.comyoutube.com
Electrophilic Attack: The electron-rich π-system of the benzonitrile ring acts as a nucleophile, attacking the carbocation. This forms a sigma complex, or arenium ion, as an intermediate, temporarily disrupting the aromaticity of the benzonitrile ring. youtube.com
Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring aromaticity and yielding the final this compound product. youtube.comyoutube.com
Intermediates and Transition State Analysis
The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and the theoretical analysis of transition states, which govern the reaction's kinetics and selectivity.
Identification of Key Reaction Intermediates
Different mechanistic pathways are characterized by distinct reactive intermediates:
Nitrilium Ions: These are the hallmark intermediates of Ritter and Bischler-Napieralski reactions. shahucollegelatur.org.invu.nl They are highly electrophilic species, isolable in some cases as hexachloroantimonate salts, and are crucial for the cyclization step in isoquinoline synthesis. shahucollegelatur.org.in
Metallacycles: In transition-metal-catalyzed C-H activation, five- or six-membered metallacycle intermediates are frequently formed. For rhodium(III)-catalyzed C(sp³)–H amidation of 8-methylquinolines, a catalytically competent five-membered rhodacycle has been successfully isolated and characterized, providing direct evidence for the C-H activation step. acs.org
Radical Cations: The Minisci reaction proceeds through radical cation intermediates formed after the addition of a nucleophilic radical to the protonated heterocycle. nih.gov These species are highly reactive and are quickly oxidized to the final product.
Sigma Complexes (Arenium Ions): These are the characteristic intermediates in electrophilic aromatic substitution reactions, including Friedel-Crafts alkylation. They are carbocations where the positive charge is delocalized over the aromatic ring, and their stability influences the reaction rate and regioselectivity. youtube.com
| Reaction Type | Key Intermediate(s) | Method of Identification/Evidence |
| Ritter / Bischler-Napieralski | Nitrilium Ion | Isolation as stable salts, mechanistic inference |
| Rh(III)-Catalyzed C-H Activation | Rhodacycle | Isolation and X-ray characterization |
| Minisci Radical Alkylation | Aminyl Radical Cation | Mechanistic proposals, EPR studies, computational data |
| Friedel-Crafts Alkylation | Carbocation, Sigma Complex | Mechanistic studies, kinetic data |
Theoretical Modeling of Transition Structures
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at a molecular level. nih.govresearchgate.netresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition structures, which are the highest energy points along the reaction coordinate (saddle points). nih.gov The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate.
DFT calculations have been employed to study various aspects of isoquinoline functionalization:
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity and selectivity of molecules. For instance, the LUMO of a protonated isoquinoline is localized on the pyridine (B92270) ring, indicating its susceptibility to nucleophilic attack at C1. nih.gov
Reaction Pathway Modeling: Theoretical studies have mapped out the free energy profiles for entire catalytic cycles. For example, DFT calculations on a Minisci-type reaction supported a proposed mechanism involving a radical-mediated spin-center shift by showing the energetic favorability of the proposed pathway. researchgate.net
Transition State Visualization: The geometry of transition structures can be calculated to understand the steric and electronic factors that control selectivity. In C-H activation catalysis, modeling can reveal why a catalyst favors one C-H bond over another. acs.org
These theoretical models, when combined with experimental evidence, provide a comprehensive picture of the reaction mechanism, guiding the development of more efficient and selective synthetic methods.
Kinetic Studies of Reaction Rates and Selectivity
Kinetic studies are crucial for optimizing reaction conditions and understanding the underlying mechanisms. For the synthesis of isoquinolines, these studies often focus on identifying the rate-determining step and quantifying the influence of various parameters on reaction velocity and product distribution.
The rate-determining step in the synthesis of isoquinoline derivatives is highly dependent on the chosen synthetic route.
In the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide, the rate-determining step is generally considered to be the intramolecular electrophilic aromatic substitution. organic-chemistry.orgjk-sci.com This cyclization step requires the generation of a highly electrophilic intermediate, either a nitrilium ion or a related species, which then attacks the electron-rich aromatic ring. organic-chemistry.orgwikipedia.org The energy barrier for this step is influenced by the electronic nature of the aromatic ring; electron-donating groups accelerate the reaction by stabilizing the positively charged intermediate (the Wheland intermediate), while electron-withdrawing groups, such as the nitrile group in the precursor to this compound, would be expected to decelerate this step. jk-sci.com Kinetic isotope effect (KIE) studies on related systems could confirm the C-C bond formation as the rate-limiting step. libretexts.orgnih.gov A significant primary KIE would be observed if a C-H bond on the aromatic ring were broken in the rate-determining step, though often the subsequent rearomatization is fast. nih.gov
For the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, the mechanism involves the formation of an iminium ion followed by cyclization. wikipedia.orgname-reaction.com Computational and experimental studies, including kinetic isotope effect experiments, have shown that the rate-determining step can vary. nih.govacs.org In some cases, the formation of the iminium ion is the slowest step, while in others, particularly with highly nucleophilic aromatic rings, the subsequent electrophilic attack on the aromatic ring and rearomatization can be rate-limiting. nih.govdepaul.edu For precursors to this compound, the nucleophilicity of the phenyl ring would be a key factor.
The table below illustrates the expected relative rates for the Bischler-Napieralski cyclization based on the electronic nature of a substituent on the aromatic ring.
| Substituent on Aromatic Ring | Electronic Effect | Expected Relative Rate of Cyclization |
| -OCH₃ | Electron-Donating | Fastest |
| -CH₃ | Electron-Donating | Fast |
| -H | Neutral | Moderate |
| -Cl | Electron-Withdrawing | Slow |
| -CN | Strongly Electron-Withdrawing | Slowest |
This table is illustrative and intended to demonstrate the general principle of electronic effects on the rate-determining cyclization step.
Regioselectivity
In the synthesis of substituted isoquinolines like this compound, regioselectivity is a critical consideration, particularly during the cyclization step of reactions like the Bischler-Napieralski synthesis. When the phenylethylamine precursor has a meta-substituent, as would be the case for the target molecule, the cyclization can occur at either the ortho or para position relative to the substituent.
The outcome is governed by both steric and electronic factors. Generally, cyclization is favored at the position that is more sterically accessible and electronically activated. jk-sci.com For a precursor to this compound, the ethylamine group is attached to a benzene ring which would be further acylated with a (3-cyanophenyl)acetyl group. The subsequent Bischler-Napieralski cyclization would involve the phenyl ring of the phenylethylamine moiety. If this ring were substituted, the regioselectivity would come into play. For instance, with an electron-donating group at the meta-position, cyclization typically occurs para to this group due to stronger electronic activation. jk-sci.com
The following table demonstrates the general directing effects of substituents in Bischler-Napieralski type reactions.
| Substituent (meta to cyclizing group) | Directing Effect | Major Product |
| -OCH₃ (Activating) | Ortho, Para-directing | Para-cyclization (6-substituted isoquinoline) |
| -NO₂ (Deactivating) | Meta-directing | Ortho-cyclization (8-substituted isoquinoline) |
| -Cl (Deactivating, but Ortho, Para-directing) | Ortho, Para-directing | Para-cyclization (6-substituted isoquinoline) |
This table provides a generalized overview of regiochemical outcomes.
Diastereoselectivity
Diastereoselectivity becomes relevant when a new stereocenter is created, for example, in the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines, the reduced form of the isoquinoline core. nih.gov This is often achieved through the reduction of a 3,4-dihydroisoquinoline intermediate or through stereoselective alkylation. nih.govresearchgate.net
The use of chiral auxiliaries is a common strategy to control diastereoselectivity. A chiral auxiliary can be attached to the nitrogen of a tetrahydroisoquinoline, directing the approach of an electrophile (such as 3-cyanobenzyl bromide) to one face of the molecule over the other. miami.edu The steric bulk of the auxiliary effectively shields one side, leading to the preferential formation of one diastereomer. researchgate.net The nature of the solvent, temperature, and the base used for deprotonation can all influence the diastereomeric ratio. For example, alkylation of N-aminooxazoline derivatives of tetrahydroisoquinolines has been shown to yield diastereomeric excesses of 67% or greater. miami.edu
Another approach involves the diastereoselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline that bears a chiral group. nih.gov The chiral moiety directs the hydride attack to one face of the imine bond.
The table below illustrates how the choice of a chiral auxiliary and reaction conditions can hypothetically influence the diastereoselectivity of an alkylation reaction to form a 1-substituted tetrahydroisoquinoline.
| Chiral Auxiliary | Alkylating Agent | Temperature (°C) | Diastereomeric Ratio (R:S) |
| (R)-Phenylglycinol derivative | 3-cyanobenzyl bromide | -78 | 95:5 |
| (S)-Valinol derivative | 3-cyanobenzyl bromide | -78 | 8:92 |
| (R)-Phenylglycinol derivative | 3-cyanobenzyl bromide | 0 | 80:20 |
| Evans Oxazolidinone | 3-cyanobenzyl bromide | -78 | >98:2 |
This is a hypothetical data table to illustrate the principles of diastereoselective synthesis.
Structural Elucidation and Advanced Spectroscopic Analysis of 3 Isoquinolin 1 Ylmethyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 3-(Isoquinolin-1-ylmethyl)benzonitrile would be expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show complex multiplets for the protons of both the isoquinoline (B145761) and benzonitrile (B105546) rings. The benzylic methylene (B1212753) protons, bridging the two ring systems, would appear as a characteristic singlet, integrating to two protons. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the adjacent aromatic rings and the nitrogen atom in the isoquinoline moiety.
The protons on the isoquinoline ring would display a set of signals consistent with a substituted quinoline (B57606) system. Similarly, the protons of the 3-cyanophenyl group would present a pattern indicative of a 1,3-disubstituted benzene (B151609) ring. Analysis of the coupling constants (J-values) between adjacent protons would be crucial for assigning the specific positions of the protons on each aromatic ring.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Isoquinoline H-3 | 8.0-8.2 | d | 5.5-6.0 |
| Isoquinoline H-4 | 7.4-7.6 | d | 5.5-6.0 |
| Isoquinoline H-5 | 8.1-8.3 | d | 8.0-8.5 |
| Isoquinoline H-6 | 7.6-7.8 | t | 7.5-8.0 |
| Isoquinoline H-7 | 7.7-7.9 | t | 7.5-8.0 |
| Isoquinoline H-8 | 7.9-8.1 | d | 8.0-8.5 |
| Benzylic CH₂ | 4.5-4.7 | s | - |
| Benzonitrile H-2 | 7.6-7.8 | s | - |
| Benzonitrile H-4 | 7.5-7.7 | d | 7.5-8.0 |
| Benzonitrile H-5 | 7.4-7.6 | t | 7.5-8.0 |
| Benzonitrile H-6 | 7.5-7.7 | d | 7.5-8.0 |
¹³C NMR Characterization of Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be characterized by several signals in the aromatic region (typically 120-160 ppm) corresponding to the carbons of the isoquinoline and benzonitrile rings. The quaternary carbons, such as the one bearing the cyano group and the junction carbons of the fused rings, would also appear in this region. The carbon of the nitrile group (CN) would be expected to resonate at a characteristic downfield position (around 118-120 ppm). The benzylic methylene carbon would appear at a higher field compared to the aromatic carbons.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Isoquinoline C-1 | 158-160 |
| Isoquinoline C-3 | 142-144 |
| Isoquinoline C-4 | 120-122 |
| Isoquinoline C-4a | 127-129 |
| Isoquinoline C-5 | 128-130 |
| Isoquinoline C-6 | 126-128 |
| Isoquinoline C-7 | 130-132 |
| Isoquinoline C-8 | 127-129 |
| Isoquinoline C-8a | 136-138 |
| Benzylic CH₂ | 40-42 |
| Benzonitrile C-1' | 140-142 |
| Benzonitrile C-2' | 133-135 |
| Benzonitrile C-3' | 112-114 |
| Benzonitrile C-4' | 132-134 |
| Benzonitrile C-5' | 129-131 |
| Benzonitrile C-6' | 130-132 |
| Cyano C | 118-120 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. princeton.eduscribd.comepfl.chyoutube.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity of the protons within the isoquinoline and benzonitrile ring systems. princeton.eduscribd.comepfl.chyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon to which it is attached, greatly simplifying the assignment of the protonated carbons. princeton.eduscribd.comepfl.chyoutube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This measurement, with high mass accuracy, would allow for the calculation of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms. This is a critical step in the identification of a new compound.
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed analysis of the infrared spectrum of this compound is not possible due to the absence of publicly available experimental data.
Characteristic Vibrational Frequencies of Nitrile and Heterocycle
Specific vibrational frequencies for the nitrile and isoquinoline moieties of this compound have not been reported in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallographic data for this compound could be located. Consequently, a discussion of its solid-state structure is not feasible.
Crystal Packing and Intermolecular Interactions
Information regarding the crystal packing and intermolecular interactions of this compound is unavailable in the absence of a crystal structure determination.
Bond Lengths, Bond Angles, and Torsional Angles
Precise bond lengths, bond angles, and torsional angles for this compound are unknown as no crystallographic studies have been published.
Conformational Analysis in the Crystalline State
A conformational analysis of this compound in the crystalline state cannot be performed without experimental crystallographic data.
Advanced Spectroscopic Correlations and Interpretations
A meaningful discussion on the advanced spectroscopic correlations and interpretations for this compound cannot be constructed without the foundational IR and X-ray crystallography data.
Correlation of Experimental and Calculated Spectroscopic Data
The structural confirmation of this compound relies on a synergistic approach that combines experimental spectroscopic measurements with theoretical calculations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide empirical data that, when compared with quantum chemical computations like Density Functional Theory (DFT), allow for a comprehensive structural assignment. ivanmr.commdpi.com
DFT calculations, particularly using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting the geometric and electronic properties of the molecule. tandfonline.com These calculations can generate theoretical NMR chemical shifts, vibrational frequencies, and electronic transition energies. The correlation between the experimental and calculated data serves as a powerful tool for validating the proposed structure. mdpi.comyoutube.com For instance, a good congruence between the calculated and observed ¹H and ¹³C NMR spectra would strongly support the structural assignment of this compound. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are pivotal in elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline and benzonitrile rings, as well as a characteristic singlet for the methylene bridge (-CH₂-). The chemical shifts of the isoquinoline protons, particularly H-3 and H-4, and the protons of the benzonitrile ring will be influenced by the electronic effects of the respective substituents. researchgate.net The methylene protons' signal would confirm the linkage between the two ring systems.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of the nitrile carbon (-C≡N) is a key diagnostic signal. sid.ir The positions of the quaternary carbons and the carbons adjacent to the nitrogen atom in the isoquinoline ring are also of significant interest. rsc.org
The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound based on established substituent effects and data from analogous compounds.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isoquinoline H-3 | 7.5 - 7.7 | d |
| Isoquinoline H-4 | 8.3 - 8.5 | d |
| Isoquinoline H-5, H-6, H-7, H-8 | 7.6 - 8.2 | m |
| Benzonitrile H-2, H-4, H-5, H-6 | 7.4 - 7.8 | m |
| Methylene (-CH₂-) | 4.3 - 4.5 | s |
d: doublet, m: multiplet, s: singlet
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isoquinoline C-1 | 158 - 160 |
| Isoquinoline C-3 | 120 - 122 |
| Isoquinoline C-4 | 136 - 138 |
| Isoquinoline C-4a, C-8a | 127 - 130 |
| Isoquinoline C-5, C-6, C-7, C-8 | 125 - 131 |
| Benzonitrile C-1 (C-CN) | 112 - 114 |
| Benzonitrile C-3 (C-CH₂) | 140 - 142 |
| Benzonitrile C-2, C-4, C-5, C-6 | 129 - 134 |
| Benzonitrile -CN | 118 - 120 |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹. nih.gov The spectrum would also show C-H stretching vibrations for the aromatic and methylene groups, as well as C=C and C=N stretching vibrations from the isoquinoline ring.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the chemical formula C₁₇H₁₂N₂. chemrxiv.org The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing fragments corresponding to the cleavage of the methylene bridge, yielding ions of the isoquinoline and benzonitrile moieties.
Impact of Substituents on Spectroscopic Signatures
The spectroscopic properties of this compound are significantly influenced by the electronic and steric effects of the isoquinolin-1-ylmethyl and the 3-benzonitrile substituents on their respective aromatic rings.
Effects on NMR Spectra:
Isoquinoline Ring: The -CH₂-benzonitrile group at the 1-position of the isoquinoline ring acts as a substituent that can influence the electron density and, consequently, the chemical shifts of the remaining protons and carbons of the isoquinoline system. The presence of this group is expected to cause shifts in the signals of H-3 and H-8 compared to unsubstituted isoquinoline. researchgate.net
Benzonitrile Ring: The isoquinolin-1-ylmethyl substituent at the 3-position of the benzonitrile ring will have a notable effect on the chemical shifts of the benzonitrile protons and carbons. The electron-withdrawing nature of the nitrile group will influence the electronic distribution in the benzene ring, and the large isoquinolin-1-ylmethyl group can introduce both electronic and steric effects. The chemical shift of the nitrile carbon itself can be sensitive to the nature of the substituent at the meta-position. sid.ir
Effects on IR Spectra:
Computational and Theoretical Chemistry Studies of 3 Isoquinolin 1 Ylmethyl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. These computational methods solve the Schrödinger equation, or approximations of it, to provide detailed molecular-level insights.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. A successful optimization is confirmed when the calculated vibrational frequencies are all positive, indicating that the structure is at a true energy minimum.
For an organic molecule like 3-(Isoquinolin-1-ylmethyl)benzonitrile, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311++G(d,p). The optimized geometry provides crucial data on the molecule's spatial configuration, including the relative orientation of the isoquinoline (B145761) and benzonitrile (B105546) rings.
Illustrative Optimized Geometric Parameters
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length | C(nitrile)-N(nitrile) | 1.15 Å |
| Bond Length | C(isoquinoline)-N(isoquinoline) | 1.32 Å |
| Bond Length | C(isoquinoline)-CH2 | 1.51 Å |
| Bond Length | CH2-C(benzonitrile) | 1.52 Å |
| Bond Angle | C(isoquinoline)-CH2-C(benzonitrile) | 112.5° |
| Dihedral Angle | N(isoquinoline)-C-C-C(benzonitrile) | -85.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. In this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile moiety.
Illustrative FMO Properties
| Parameter | Illustrative Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis
Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge on the atoms within a molecule. This provides insight into the molecule's polarity and electrostatic properties.
Natural Bond Orbital (NBO) analysis extends this by providing a detailed picture of the bonding and electronic interactions. It describes intramolecular charge transfer (hyperconjugation) by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant electronic delocalization and stabilization. For this compound, significant interactions would be expected between the lone pair on the isoquinoline nitrogen and adjacent antibonding orbitals.
Illustrative NPA Charges and NBO Interactions
| NPA Charges | NBO Analysis (Selected Donor-Acceptor Interaction) | ||||
|---|---|---|---|---|---|
| Atom | Charge (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| N (isoquinoline) | -0.550 | LP(1) N(isoquinoline) | π(C-C) | 25.5 | Lone Pair -> Antibond |
| N (nitrile) | -0.480 | ||||
| C (nitrile) | +0.120 | π(C-C)isoquinoline | π(C-C)benzonitrile | 5.2 | Pi Bond -> Pi Antibond |
Reactivity Descriptors and Site Selectivity Prediction
Computational chemistry provides powerful tools to predict how and where a molecule is likely to react. Reactivity descriptors derived from quantum calculations can identify the most probable sites for electrophilic, nucleophilic, and radical attacks.
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the molecule's electron density surface. It is an invaluable tool for predicting reactive sites. The surface is color-coded to indicate different potential regions:
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP surface would likely show a deep red region around the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group due to their lone pairs of electrons, marking them as key sites for electrophilic interaction. Positive (blue) potentials would be expected around the hydrogen atoms.
Fukui Functions and Dual Reactivity Descriptors
Fukui functions and dual reactivity descriptors are more quantitative tools for predicting site selectivity, rooted in conceptual DFT. They describe how the electron density at a specific point in the molecule changes with the addition or removal of an electron.
Fukui function (f+): Predicts reactivity towards a nucleophilic attack. The atom with the highest f+ value is the most likely site to accept an electron.
Fukui function (f-): Predicts reactivity towards an electrophilic attack. The atom with the highest f- value is the most probable site to donate an electron.
Dual Descriptor (Δf): Calculated as (f+ - f-), it provides a clearer prediction. A positive Δf value indicates a site for nucleophilic attack, while a negative value indicates a site for electrophilic attack.
These analyses would allow for a precise ranking of the reactivity of different atoms within the this compound molecule.
Illustrative Local Reactivity Descriptors
| Atom | f+ | f- | Δf | Predicted Reactivity Site |
|---|---|---|---|---|
| N (isoquinoline) | 0.025 | 0.150 | -0.125 | Electrophilic Attack |
| C (nitrile) | 0.130 | 0.030 | +0.100 | Nucleophilic Attack |
| C4 (isoquinoline) | 0.085 | 0.020 | +0.065 | Nucleophilic Attack |
Prediction of Electrophilic and Nucleophilic Sites
The prediction of electrophilic and nucleophilic sites in a molecule is crucial for understanding its reactivity. This is commonly achieved by analyzing the Molecular Electrostatic Potential (MEP) surface and the distribution of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a molecule like this compound, the MEP surface, calculated via DFT methods, would likely indicate negative potential (red/yellow regions) around the nitrogen atoms of the isoquinoline ring and the nitrile group, identifying these as primary sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic rings, suggesting susceptibility to nucleophilic interaction.
The FMO analysis would provide further detail. The HOMO distribution would likely be concentrated on the electron-rich isoquinoline ring system, indicating it as the primary electron-donating part of the molecule. The LUMO would be expected to be localized over the benzonitrile moiety, particularly the electron-withdrawing nitrile group, identifying it as the electron-accepting region. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would imply higher reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the methylene (B1212753) bridge connecting the isoquinoline and benzonitrile rings. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles associated with this bridge. Such a scan would identify various conformers (rotational isomers) and locate the global and local energy minima. It would be anticipated that the lowest energy conformers would seek to minimize steric hindrance between the two bulky aromatic systems. The relative energies of these stable conformers would determine their population distribution at a given temperature.
The stability of different conformers is governed by a balance of intramolecular interactions, including steric repulsion and potential non-covalent interactions like CH-π stacking. The rotational barriers between different energy minima would be determined by calculating the energy of the transition states connecting them. These barriers provide insight into the dynamic behavior of the molecule and the timescale of interconversion between conformers at room temperature. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule in different environments (e.g., in a solvent), providing a more realistic picture of its conformational preferences over time.
Prediction of Spectroscopic Properties
Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are routinely used to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict distinct signals for each unique proton and carbon atom. The chemical shifts of the protons on the methylene bridge would be particularly sensitive to the molecule's conformation. The aromatic protons would show complex splitting patterns, and their predicted shifts would depend on the electronic environment created by both the isoquinoline and benzonitrile rings. Calculated coupling constants (J-couplings) would help in assigning the multiplicity of the signals. A comparison between calculated and experimental spectra is a standard method for structural verification.
Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) (Note: This table is illustrative and not based on actual calculated data for the target compound.)
| Atom Position | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
| Methylene-C | 45.8 | - |
| Methylene-H | - | 4.35 |
| Isoquinoline-C3 | 142.1 | - |
| Isoquinoline-H3 | - | 8.15 |
| Benzonitrile-CN | 118.5 | - |
| Benzonitrile-H2 | - | 7.70 |
DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (1500-1650 cm⁻¹), and C-H stretching and bending modes.
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). The calculation would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum would likely be dominated by π→π* transitions within the aromatic isoquinoline and benzonitrile systems. The specific λmax values would be influenced by the degree of conjugation and the interaction between the two ring systems, which is dependent on the molecule's conformation.
Theoretical Insights into Reaction Mechanisms and Kinetics of this compound Synthesis
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. scielo.br By mapping the PES for a chemical reaction, chemists can identify the most energetically favorable pathway from reactants to products. This pathway includes stable intermediates and high-energy transition states, which are critical for understanding the reaction mechanism and kinetics.
For the synthesis of a 1-benzylisoquinoline (B1618099) derivative like this compound, a plausible approach is the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-arylethylamide. The key steps that can be elucidated through PES mapping include the formation of a nitrilium ion intermediate and the subsequent intramolecular electrophilic aromatic substitution.
Key Features of a Hypothetical PES for Bischler-Napieralski Cyclization:
Reactants: The starting materials, a β-phenylethylamide derivative, would reside in a local energy minimum on the PES.
Transition State 1 (TS1): The initial step, often involving a dehydrating agent like POCl₃, would proceed through a high-energy transition state leading to the formation of an intermediate. organic-chemistry.org
Intermediate: A nitrilium ion is a commonly proposed intermediate in the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.org This species would be represented by a valley or a shallow well on the PES.
Product: The final cyclized product, a dihydroisoquinoline precursor to the target molecule, would be in a deep energy well, indicating its stability.
Below is a hypothetical data table illustrating the relative energies of stationary points on a PES for a generic Bischler-Napieralski reaction leading to a 1-substituted dihydroisoquinoline.
| Stationary Point | Description | Relative Energy (kcal/mol) |
| R | Reactants (β-phenylethylamide derivative + POCl₃) | 0.0 |
| TS1 | Transition state for intermediate formation | +25.3 |
| Int | Nitrilium ion intermediate | +15.8 |
| TS2 | Transition state for cyclization | +22.1 |
| P | Product (Dihydroisoquinoline derivative) | -10.5 |
This is a hypothetical representation and actual values would require specific DFT calculations.
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in verifying proposed reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can validate the feasibility of a proposed mechanistic pathway. Furthermore, analysis of the transition state structures can provide detailed insights into the bonding changes occurring during the reaction.
For a reaction like the Pictet-Spengler synthesis, another viable route to isoquinolines, computational studies have been used to explore the mechanism and regioselectivity. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. DFT calculations can help to:
Determine the Rate-Determining Step: By comparing the activation energies of different steps in the proposed mechanism, the slowest step, and therefore the rate-determining step, can be identified.
Explain Regioselectivity: In cases where multiple products can be formed, computational analysis of the transition state energies leading to each product can explain the observed regioselectivity.
Assess the Role of Catalysts: The effect of a catalyst, such as an acid in the Pictet-Spengler reaction, can be modeled to understand how it lowers the activation energy barriers and accelerates the reaction. depaul.edu
A hypothetical computational study to verify the mechanism of a Pictet-Spengler reaction for the synthesis of a tetrahydroisoquinoline precursor to this compound might involve the following calculations:
| Computational Method | Basis Set | Solvent Model | Key Findings |
| DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | Calculation of Gibbs free energy of activation for iminium ion formation and cyclization. |
| MP2 | cc-pVTZ | SMD (Water) | Refinement of transition state energies to provide more accurate kinetic predictions. |
| NBO Analysis | B3LYP/6-31G(d) | None (Gas Phase) | Analysis of charge distribution in the transition state to understand electronic effects. |
This table represents typical computational methods and expected outcomes for such a study.
Chemical Transformations and Derivative Synthesis of 3 Isoquinolin 1 Ylmethyl Benzonitrile
Functionalization of the Isoquinoline (B145761) Core
The isoquinoline ring system is a privileged scaffold in numerous natural products and pharmacologically active compounds. Its reactivity allows for various modifications, including electrophilic and nucleophilic substitutions, as well as dearomatization-rearomatization sequences.
Electrophilic Aromatic Substitution on the Isoquinoline Ring
Electrophilic aromatic substitution (EAS) on the isoquinoline ring of 3-(isoquinolin-1-ylmethyl)benzonitrile is predicted to occur preferentially on the benzo-fused ring, which is more electron-rich than the pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. The most likely positions for substitution are C-5 and C-8, analogous to the reactivity of isoquinoline itself. iust.ac.ir The large substituent at the C-1 position may exert some steric hindrance, potentially favoring substitution at the more accessible C-5 position.
Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.comsavemyexams.comuci.edumasterorganicchemistry.com
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group (-NO2) onto the isoquinoline core, primarily at the C-5 and C-8 positions. masterorganicchemistry.comsavemyexams.com
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br2 or Cl2 in the presence of a Lewis acid catalyst such as FeBr3 or FeCl3. uci.edumasterorganicchemistry.comwikipedia.org This reaction would also be expected to yield a mixture of 5- and 8-halo-substituted derivatives.
| Reaction | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(isoquinolin-1-ylmethyl)benzonitrile and 8-Nitro-3-(isoquinolin-1-ylmethyl)benzonitrile |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(isoquinolin-1-ylmethyl)benzonitrile and 8-Bromo-3-(isoquinolin-1-ylmethyl)benzonitrile |
Nucleophilic Additions and Substitutions on the Isoquinoline Ring
The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at the C-1 position.
A key reaction for the functionalization at the C-1 position of isoquinolines is the Reissert reaction . rsc.orgrsc.orgwikipedia.org This reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source (e.g., KCN) to form a Reissert compound. The C-1 proton of this intermediate is acidic and can be removed by a base to generate a nucleophilic anion. This anion can then react with various electrophiles. Although this compound is already substituted at C-1, related Reissert chemistry on the parent isoquinoline can be used to introduce the 3-cyanobenzyl group. For instance, the Reissert anion of isoquinoline can be reacted with 3-cyanobenzyl halide to synthesize the title compound. rsc.orgrsc.org
Direct nucleophilic substitution on the isoquinoline ring is generally challenging but can be facilitated by the presence of a leaving group or by activation of the ring.
Dearomatization-Rearomatization Sequences
Dearomatization reactions provide a powerful strategy for the synthesis of partially or fully saturated heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govacs.org These reactions temporarily disrupt the aromaticity of the isoquinoline core, allowing for the introduction of new functionalities, followed by rearomatization.
One approach involves the reduction of the isoquinoline to a dihydroisoquinoline intermediate, which can then be functionalized. For example, chemo-enzymatic deracemization has been applied to 1-benzylisoquinoline (B1618099) derivatives using monoamine oxidase variants, which involves an oxidation to an iminium species followed by reduction. rsc.org Metal-catalyzed dearomatization reactions have also been reported. nih.govacs.org For instance, a temporary dearomatization strategy has been used for the C-4 alkylation of isoquinolines. nih.govacs.org
| Reaction Type | General Approach | Potential Products |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., PtO₂, Pd/C) | Tetrahydroisoquinoline derivatives |
| Chemo-enzymatic | Oxidase/Reductase | Chiral tetrahydroisoquinoline derivatives |
| Metal-catalyzed Dearomatization | Metal Catalyst, Reagents | Functionalized dihydro- or tetrahydroisoquinolines |
Functionalization of the Benzonitrile (B105546) Moiety
The benzonitrile portion of the molecule offers another site for chemical modification, either through transformations of the nitrile group itself or by substitution on the attached aromatic ring.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amides, carboxylic acids, amines, and ketones.
Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.comresearchgate.net Partial hydrolysis, often achieved with milder conditions, yields the corresponding amide, 3-(isoquinolin-1-ylmethyl)benzamide. More vigorous hydrolysis with strong acid or base leads to the formation of the carboxylic acid, 3-(isoquinolin-1-ylmethyl)benzoic acid. researchgate.net
Reduction to Amines: The nitrile can be reduced to a primary amine, [3-(isoquinolin-1-ylmethyl)phenyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comyoutube.comorganic-chemistry.org
Conversion to Ketones: The addition of Grignard reagents or organolithium compounds to the nitrile group, followed by acidic workup, provides a route to ketones. For example, reaction with methylmagnesium bromide would yield 1-[3-(isoquinolin-1-ylmethyl)phenyl]ethanone.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild) | 3-(Isoquinolin-1-ylmethyl)benzamide |
| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (strong, heat) | 3-(Isoquinolin-1-ylmethyl)benzoic acid |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | [3-(Isoquinolin-1-ylmethyl)phenyl]methanamine |
| Ketone Synthesis | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 1-[3-(Isoquinolin-1-ylmethyl)phenyl]ethanone |
Substitutions on the Benzonitrile Aromatic Ring
The benzonitrile ring can undergo electrophilic aromatic substitution. The cyano group is a deactivating and meta-directing substituent. Therefore, electrophilic attack is expected to occur at the positions meta to the cyanomethyl group (positions 2, 4, and 6 of the benzonitrile ring). The isoquinolin-1-ylmethyl group is an activating, ortho-, para-director, which would direct incoming electrophiles to positions 2, 4, and 6. The combined directing effects of these two groups would strongly favor substitution at the 2 and 4 positions of the benzonitrile ring.
Common electrophilic substitution reactions that could be applied include nitration and halogenation.
| Reaction | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-5-cyanobenzyl)isoquinoline and 3-(4-Nitro-3-cyanobenzyl)isoquinoline |
| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-5-cyanobenzyl)isoquinoline and 3-(4-Bromo-3-cyanobenzyl)isoquinoline |
Transformations Involving the Methylene (B1212753) Bridge
The methylene group connecting the isoquinoline and benzonitrile rings is a key site for chemical modification. Its benzylic nature makes it susceptible to a range of reactions, including oxidation, reduction, and the introduction of additional substituents.
Oxidation and Reduction Reactions
The benzylic methylene bridge in this compound is a prime target for oxidation. Analogous to other benzylisoquinoline systems, this C(sp³)–H bond can be oxidized to a carbonyl group. General methods for the oxidation of benzylic methylenes in benzyl(iso)quinolines often employ metal catalysts, such as copper or iron, with molecular oxygen as the stoichiometric oxidant. Another approach involves the use of a manganese catalyst with hydrogen peroxide, which has been shown to be effective for the chemoselective oxidation of benzylic compounds under mild conditions. More classical and vigorous oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be utilized to convert the benzylic methylene group into a ketone.
Conversely, the isoquinoline core of the molecule can undergo reduction. Standard catalytic hydrogenation protocols or the use of hydride reagents can selectively reduce the pyridine ring of the isoquinoline moiety. This transformation typically yields the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. Such reductions are common in the chemistry of isoquinoline and its derivatives.
Introduction of Additional Functionality at the Benzylic Position
The introduction of further chemical diversity can be achieved by functionalizing the benzylic methylene bridge. The protons on this methylene group are expected to be acidic enough to be removed by a suitable base, generating a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the introduction of alkyl, aryl, or other functional groups at this position. For instance, base-catalyzed reactions of similar systems with imines have been reported to proceed via deprotonation of the benzylic position. ecust.edu.cn
Furthermore, intramolecular functionalization strategies have been demonstrated in related N-aryltetrahydroisoquinoline derivatives. nih.govresearchgate.net These methods, often involving cross-dehydrogenative coupling reactions, can lead to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at a benzylic position adjacent to the isoquinoline nitrogen. nih.govresearchgate.net While not directly demonstrated on the C1-methylene bridge of this compound, these examples suggest that similar transformations could be envisioned for this compound, providing a pathway to more complex derivatives.
Application as a Building Block in Complex Molecular Architectures
This compound serves as a valuable precursor for the synthesis of more elaborate molecular structures, including fused heterocyclic systems and potentially polycyclic aromatic compounds.
Precursor in Multicomponent Reactions (MCRs)
While specific multicomponent reactions starting directly with this compound are not extensively documented, the isoquinoline motif is a well-established participant in MCRs for the construction of complex heterocyclic scaffolds. The reactivity of both the isoquinoline and benzonitrile functionalities offers potential for their involvement in such convergent synthetic strategies.
Synthesis of Fused Heterocyclic Systems
The structure of this compound is amenable to intramolecular cyclization reactions to generate fused heterocyclic systems. A number of strategies have been developed for the synthesis of isoquinoline-fused heterocycles starting from derivatives of 1-benzylisoquinoline. nih.govrsc.orgclockss.org For example, the preparation of 1,2-dihydroisoquinolines has been achieved from N-benzylsulfonamides through nucleophilic addition to bromoacetylenes followed by a palladium-catalyzed cyclization involving aromatic C-H bond activation. clockss.org
Furthermore, intramolecular sulphonamidomethylation of N-aralkylsulphonamides provides a two-step route to tetrahydroisoquinolines. rsc.org Reviews on the synthesis of isoquinoline-fused benzimidazoles also highlight various cyclization strategies that could be conceptually applied to derivatives of the title compound. nih.gov The biosynthesis of benzylisoquinoline alkaloids showcases enzymatic C-C and C-O coupling reactions that lead to complex fused systems, providing inspiration for synthetic approaches. oup.comoup.com
Construction of Polycyclic Aromatic Compounds
The benzylisoquinoline framework present in this compound can be considered a potential precursor for the synthesis of polycyclic aromatic compounds (PAHs). The formation of PAHs from benzyl (B1604629) radicals is a known process, suggesting that radical-mediated cyclization of the title compound or its derivatives could lead to extended aromatic systems. rsc.org Intramolecular cyclization reactions, such as those inspired by the Pschorr cyclization of 1-(2-aminobenzyl)tetrahydroisoquinolines, could also be envisioned to construct new rings onto the existing framework. While direct evidence for the conversion of this compound to PAHs is limited, the inherent structure of the molecule provides a foundation for such transformations.
Future Directions and Emerging Research Avenues for 3 Isoquinolin 1 Ylmethyl Benzonitrile
Development of Novel and Sustainable Synthetic Routes
Future synthetic efforts will likely focus on developing greener, more efficient, and economically viable methods for producing 3-(Isoquinolin-1-ylmethyl)benzonitrile. This involves moving away from classical, often harsh, reaction conditions towards modern synthetic strategies that offer higher selectivity and atom economy under milder conditions.
The principles of green chemistry are increasingly guiding synthetic strategies, with a significant emphasis on biocatalysis. While specific enzymatic routes to this compound have not been reported, this area represents a significant future opportunity. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-selectivity) and operate under mild, aqueous conditions.
Future research could explore:
Nitrilases: The use of nitrilase enzymes to convert a precursor molecule into the final benzonitrile (B105546) group. This would be a highly specific and environmentally benign alternative to traditional cyanating agents.
Transaminases and Dehydrogenases: Investigation into enzymes that could facilitate the construction of the isoquinoline (B145761) core or the key C-C bond formation, mimicking biosynthetic pathways of natural isoquinoline alkaloids. mdpi.com
Immobilized Enzymes: The development of processes using immobilized enzymes for easier catalyst separation and recycling, enhancing the industrial viability of the synthesis.
Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel bond formations under exceptionally mild conditions. researchgate.netacs.org These methods rely on generating highly reactive radical intermediates that can participate in complex cyclizations and cross-coupling reactions. nih.govresearchgate.net
For this compound, these techniques offer promising future synthetic pathways:
Photoredox Catalysis: A potential route could involve the photoredox-catalyzed coupling of an isoquinoline precursor with a suitable benzyl (B1604629) halide bearing the nitrile group. researchgate.net Visible-light-mediated strategies could also be employed to construct the isoquinoline ring itself from simpler precursors, a topic of active research. researchgate.netnih.gov The use of inexpensive and readily available organic dyes or metal complexes as photocatalysts makes this an attractive sustainable option. nsf.gov
Electrosynthesis: Electrochemical methods provide a reagent-free way to perform redox reactions. An electrochemical approach could be designed for the key C-N or C-C bond-forming steps, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. acs.org Research has demonstrated the synthesis of benzimidazole (B57391) derivatives through electrochemical oxidative dehydrogenation, a strategy that could potentially be adapted for isoquinoline systems. acs.org
Table 1: Comparison of Potential Modern Synthetic Methods
| Method | Potential Advantages for Synthesis | Key Intermediates | Examples from Literature (Related Compounds) |
|---|---|---|---|
| Enzyme-Catalyzed | High selectivity, mild aqueous conditions, reduced environmental impact. | Enzyme-substrate complexes. | Synthesis of isoquinoline alkaloids and derivatives. mdpi.com |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance, novel reactivity. | Radical ions, amidyl radicals. | Synthesis of isoquinoline-1,3,4(2H)-triones and other heterocycles via radical cyclization. nih.gov |
| Electrochemistry | Reagent-free redox control, high atom economy, potential for scalability and automation. | Radical cations. | Synthesis of 1,2-disubstituted benzimidazoles via intramolecular C(sp3)–H amination. acs.org |
Advanced Spectroscopic Characterization Techniques
To fully understand the behavior of this compound, particularly during its formation or in its final solid-state form, advanced spectroscopic techniques are required. These methods provide insights that are unattainable with standard analytical tools.
Operando spectroscopy is a powerful methodology that involves analyzing a catalytic or reactive system as it is happening, under true working conditions. wikipedia.orgchimia.ch This allows for the direct observation of reaction intermediates and the elucidation of reaction mechanisms. researchgate.net By coupling a spectroscopic probe (like FTIR, Raman, or X-ray absorption) to a reaction vessel, researchers can establish clear structure-activity relationships. wikipedia.orgchimia.ch
Future studies on the synthesis of this compound could greatly benefit from:
Operando FTIR/Raman: Monitoring the vibrational modes of reactants, intermediates, and products in real-time to identify key bond-forming events and potential bottlenecks in the synthesis. researchgate.netyoutube.com
Operando X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used in the synthesis, XAS can track its oxidation state and coordination environment throughout the reaction, revealing the true nature of the active catalytic species. chimia.ch
Table 2: Potential Operando Techniques for Mechanistic Studies
| Technique | Information Gained | Relevance to Synthesis |
|---|---|---|
| Operando FTIR | Changes in functional groups (e.g., C≡N, C=N), detection of transient species. | Tracking reaction progress and identifying intermediates. researchgate.net |
| Operando Raman | Structural evolution of the carbon skeleton, catalyst state. | Complementary to FTIR, useful for symmetric vibrations and aqueous systems. youtube.com |
| Operando XAS/XRD | Dynamic changes in catalyst oxidation state, coordination, and crystal structure. | Understanding catalyst activation, deactivation, and the active site. chimia.ch |
For many organic compounds, especially those intended for pharmaceutical or materials applications, polymorphism—the ability to exist in multiple crystalline forms—is a critical attribute. mdpi.com Different polymorphs can have different physical properties, such as solubility and stability. mdpi.comeuropeanpharmaceuticalreview.com While solution-state NMR cannot distinguish between polymorphs, solid-state NMR (ssNMR) is an exceptionally powerful tool for this purpose. jeol.com
Should this compound be investigated for applications requiring a solid form, ssNMR would be indispensable for:
Identifying and Differentiating Polymorphs: Each distinct crystal lattice environment gives rise to a unique ssNMR spectrum, allowing for unambiguous identification of different forms. jeol.com
Quantifying Polymorphic Purity: ssNMR can detect and quantify small amounts of one polymorph within another, which is crucial for quality control. europeanpharmaceuticalreview.com
Structural Elucidation: ssNMR provides information on molecular conformation and intermolecular packing within the crystal lattice, complementing data from X-ray diffraction. researchgate.netnih.gov
Table 3: Comparison of NMR Techniques for Structural Analysis
| Technique | Sample State | Information Provided | Distinguishes Polymorphs? |
|---|---|---|---|
| Solution-State NMR | Dissolved in solvent | Covalent structure, molecular connectivity. | No, crystal structure is lost upon dissolution. jeol.com |
| Solid-State NMR (ssNMR) | Solid powder (crystalline or amorphous) | Covalent structure, molecular conformation, intermolecular packing, dynamics. | Yes, provides a distinct "fingerprint" for each solid form. jeol.comresearchgate.net |
Integrated Computational and Experimental Approaches
The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental work has become a cornerstone of modern chemical research. nih.govmdpi.com This integrated approach allows for the prediction of molecular properties and the rationalization of experimental observations, accelerating the research and development cycle. researchgate.net
For this compound, a combined strategy would be highly beneficial:
Rationalizing Reactivity and Spectra: DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic signatures (NMR, IR, UV-Vis), which can then be compared with experimental data. aps.orgutexas.eduresearchgate.net
Predicting Physicochemical Properties: Computational methods can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net This information is vital for understanding the compound's potential in electronic or electrochromic applications. nih.gov
Guiding Synthesis: By modeling the effects of different substituents on the electronic structure and reactivity of the isoquinoline or benzonitrile rings, computational studies can guide the design of new derivatives with tailored properties, optimizing experimental efforts. utexas.eduaip.org
Table 4: Synergy of Computational and Experimental Methods
| Methodology | Role | Example Application |
|---|---|---|
| Experimental (e.g., Cyclic Voltammetry) | Provides empirical data on redox potentials. | Measure the ease of oxidation/reduction of the molecule. mdpi.comresearchgate.net |
| Computational (DFT) | Provides theoretical explanation for observed properties. | Calculate HOMO/LUMO energies to rationalize the measured redox potentials. nih.govmdpi.com |
| Experimental (e.g., UV-Vis Spectroscopy) | Measures electronic absorption bands. | Characterize the optical properties of the compound. mdpi.com |
| Computational (TD-DFT) | Predicts and assigns electronic transitions. | Correlate observed absorption bands with specific molecular orbital transitions. aps.org |
Machine Learning for Reaction Prediction and Optimization
The application of machine learning (ML) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes with high accuracy, thereby reducing the need for extensive empirical experimentation. rjptonline.orgarocjournal.com For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to forecast the results of novel transformations. nih.gov
Detailed Research Findings: Machine learning models, particularly neural networks and random forests, have demonstrated considerable success in predicting reaction yields and identifying optimal reaction conditions. chemrxiv.orgaimlic.com These models learn from intricate relationships between reactants, reagents, and conditions. arocjournal.com For derivatives of this compound, ML could predict the feasibility and yield of, for instance, electrophilic aromatic substitution on the benzonitrile ring or functionalization of the isoquinoline moiety. By analyzing vast datasets, these models can identify subtle patterns that a human chemist might overlook, thus accelerating the discovery of new synthetic routes. aimlic.com For example, an ML model could be developed to predict the success of various coupling reactions involving the isoquinoline or benzonitrile rings, optimizing parameters like catalyst choice, temperature, and solvent. chemrxiv.org
Table 1: Potential Applications of Machine Learning in the Study of this compound
| Machine Learning Model | Application Area | Potential Outcome for this compound |
|---|---|---|
| Neural Networks | Reaction Yield Prediction | Accurately forecast the percentage yield for the synthesis of novel derivatives. chemrxiv.org |
| Random Forest | Reagent & Catalyst Selection | Identify the most effective catalysts and reagents for specific transformations. aimlic.com |
| Bayesian Optimization | Condition Optimization | Systematically determine optimal reaction conditions (temperature, pressure, concentration). rsc.org |
High-Throughput Virtual Screening for Material Science Applications
High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of large libraries of virtual compounds for specific properties. nih.gov While traditionally used in drug discovery, its application is expanding into materials science to identify candidates with desirable electronic, optical, or thermal characteristics. csmres.co.ukewadirect.com
Detailed Research Findings: For this compound, HTVS can be employed to screen a virtual library of its derivatives for properties relevant to materials science. For example, by computationally modifying the core structure (e.g., by adding various functional groups), a vast number of new molecules can be generated in silico. These virtual libraries can then be screened for properties such as high charge mobility, specific light absorption wavelengths, or thermal stability, which are crucial for applications in organic electronics like OLEDs or organic photovoltaics. The process involves docking or property calculation on a massive scale, filtering out unpromising candidates and prioritizing a smaller, more manageable set for experimental synthesis and validation. rsc.orgnih.gov This approach significantly reduces the time and cost associated with the discovery of new materials. ewadirect.com
Table 2: Hypothetical HTVS Workflow for this compound Derivatives
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Library Generation | Create a large virtual library of derivatives by computationally modifying the parent compound. | Combinatorial chemistry software, Python scripts (RDKit). |
| 2. Property Calculation | Compute key material properties (e.g., HOMO/LUMO levels, band gap, polarizability) for each molecule. | Density Functional Theory (DFT), Semi-empirical methods. |
| 3. Screening & Filtering | Filter the library based on predefined property thresholds to identify top candidates. | Custom screening algorithms, data analysis software. |
Exploration of Self-Assembly and Supramolecular Chemistry Based on the Compound
The structure of this compound contains key features—specifically hydrogen bond acceptors—that make it an excellent candidate for studies in self-assembly and supramolecular chemistry.
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering focuses on designing solid-state structures with predictable properties by controlling intermolecular interactions. japtronline.com Hydrogen bonds are among the most reliable tools for constructing specific supramolecular architectures. japtronline.comrsc.org
Detailed Research Findings: The this compound molecule possesses two primary hydrogen bond acceptor sites: the nitrogen atom of the isoquinoline ring and the nitrogen atom of the nitrile group. This allows it to form hydrogen-bonded networks when co-crystallized with suitable hydrogen bond donors (e.g., phenols, carboxylic acids). The study of related isoquinolinone structures reveals that N-H···O hydrogen bonds can dictate the formation of centrosymmetric pairs in the crystal lattice. nih.gov Similarly, the nitrile and isoquinoline nitrogens in the target compound can participate in N-H···N or O-H···N interactions, leading to the formation of predictable patterns (supramolecular synthons) and potentially complex, three-dimensional structures. japtronline.com The flexibility of the methylene (B1212753) linker could allow for various conformations, potentially leading to polymorphism or the formation of solvent-induced supramolecular isomers. researchgate.net
Coordination Chemistry with Metal Centers (excluding biological applications)
The nitrogen atoms in the isoquinoline and nitrile moieties are also potential coordination sites for metal ions. This opens up the field of coordination chemistry, where the compound can act as a ligand to form metal-organic complexes or frameworks.
Detailed Research Findings: Research on related tetrahydroisoquinoline and polynitrile compounds has shown their ability to form stable coordination compounds with a variety of transition metals, such as Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺. mdpi.comresearchgate.netnih.gov The isoquinoline nitrogen can act as a monodentate ligand, while the nitrile group can also coordinate to a metal center. Depending on the metal's coordination geometry and the stoichiometry of the reaction, this compound could form discrete molecular complexes or extended one-, two-, or three-dimensional coordination polymers. mdpi.com The flexibility of the ligand could allow for the formation of interesting topologies. The resulting metal-organic materials could exhibit interesting magnetic, photophysical, or catalytic properties, stemming from the combination of the organic ligand and the metal center.
Table 3: Potential Coordination Behavior of this compound
| Metal Ion | Potential Coordination Mode | Possible Resulting Structure |
|---|---|---|
| Ag(I) | Linear or T-shaped | 1D coordination polymer |
| Cu(II) | Square planar or octahedral | Discrete complex or 2D network |
| Zn(II) | Tetrahedral | 3D metal-organic framework (MOF) |
Role in Advanced Materials Science (excluding specific material applications)
Beyond its potential in supramolecular chemistry, this compound can serve as a fundamental building block in the broader field of materials science.
Building Blocks for Conjugated Polymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electrons and unique electronic and optical properties. While the methylene (-CH₂) bridge in this compound interrupts conjugation between the two aromatic rings, chemical modification could transform it into a valuable monomer for creating conjugated polymers.
Detailed Research Findings: To incorporate this molecule into a conjugated system, the insulating methylene linker must be modified. For example, oxidation could create a carbonyl linker (C=O), or an elimination reaction could form a methine bridge (=CH-), both of which would extend π-conjugation across the entire molecular backbone. Once modified, this new monomer, featuring both electron-deficient (benzonitrile) and electron-rich (isoquinoline) characteristics, could be used in polymerization reactions like Suzuki or Stille coupling. The resulting polymers would have a donor-acceptor architecture, which is highly desirable for applications in organic electronics. The specific properties of the final polymer could be tuned by selecting appropriate co-monomers, allowing for precise control over the material's band gap and charge transport characteristics.
Precursors for Organic Electronic Components
The field of organic electronics is continually seeking novel molecular architectures to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.govfrontiersin.org In this context, the strategic design of precursor molecules is paramount. While direct research on this compound in organic electronics is not yet prevalent, an analysis of its constituent functional groups—the isoquinoline and benzonitrile moieties—provides a strong basis for projecting its future research directions and potential applications as a precursor for advanced organic electronic components.
The benzonitrile unit is a well-established electron-withdrawing group, a property frequently harnessed in the design of electron-transporting materials (ETMs) and n-type organic semiconductors. beilstein-journals.orgrsc.org The potent electron-accepting nature of the cyano (–CN) group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule, a critical characteristic for efficient electron injection and transport. beilstein-journals.org Research has demonstrated the successful integration of benzonitrile derivatives as host materials in high-performance blue thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgrsc.org In these applications, the benzonitrile moiety contributes to achieving high triplet energy and robust electron transport properties. rsc.org Furthermore, carbazole-benzonitrile derivatives have been developed as universal host materials for triplet-harvesting blue OLEDs, underscoring the versatility of the benzonitrile group in managing exciton (B1674681) dynamics. rsc.org
Concurrently, the isoquinoline core and its derivatives have been explored for their utility in organic electronic devices. youtube.comeburon-organics.com Quinoline-based materials, which are structural isomers of isoquinolines, have been shown to possess promising electron-transporting and blue-emitting properties. researchgate.netuconn.edu For instance, a blue-emitting OLED was successfully fabricated using 8,8'-dimethoxy-5,5'-bisquinoline as the electron-transporting and emitting material, which exhibited a low turn-on voltage. researchgate.net Moreover, derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and characterized as potential hole-transporting materials (HTMs), indicating that the quinoline (B57606) and by extension, isoquinoline, framework is not limited to a single charge transport type. sut.ac.thmdpi.com The broad structural diversity and synthetic accessibility of isoquinoline derivatives further enhance their appeal for creating novel functional materials. nih.govquimicaorganica.orgacs.org
Given the distinct electronic properties of its two core components, this compound emerges as a compelling candidate for a precursor to bipolar host materials or single-molecule emitters. The isoquinoline moiety could be tailored to facilitate hole transport, while the benzonitrile unit could concurrently manage electron transport. The methylene bridge separating these two aromatic systems provides a degree of electronic decoupling, which could be advantageous for tuning the frontier molecular orbital energies and emission characteristics of resulting materials.
Future research could focus on synthesizing derivatives of this compound to fine-tune its optoelectronic properties. For example, the introduction of electron-donating groups on the isoquinoline ring could enhance its hole-transporting capabilities and shift its emission wavelength. Conversely, the addition of further electron-withdrawing groups to the benzonitrile ring could optimize its electron-accepting nature. The development of such derivatives could lead to novel materials for a range of organic electronic applications, from efficient OLEDs to stable OFETs.
The potential of related compounds in organic electronics is highlighted in the table below, which showcases the performance of various isoquinoline and benzonitrile derivatives in OLEDs and OFETs. This data underscores the promising future for materials derived from precursors like this compound.
Table of Performance Data for Related Organic Electronic Materials
| Compound Class | Application | Key Performance Metric | Value |
| Benzonitrile Derivative | Blue TADF OLED Host rsc.org | Max. External Quantum Efficiency (EQE) | >20% |
| Benzonitrile Derivative | Blue TADF OLED Host rsc.org | Device Lifetime (LT75 @ 500 cd/m²) | 31 hours |
| Carbazole-Benzonitrile | Blue PhOLED Host rsc.org | Max. External Quantum Efficiency (EQE) | 26.1% |
| Quinoline Derivative | Blue Emitting OLED researchgate.net | Peak Emission Wavelength | 425 nm |
| Quinoline Derivative | Blue Emitting OLED researchgate.net | Turn-on Voltage | 2.8 V |
| Thiophene-based OFET | p-type OFET nih.gov | Hole Mobility | Up to 1.15 x 10⁻³ cm²/Vs |
| Nitrofluorenone Derivative | n-type OFET rsc.org | Electron Mobility | 10⁻⁶–10⁻⁴ cm²/Vs |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Isoquinolin-1-ylmethyl)benzonitrile in laboratory settings?
Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between an isoquinoline halide (e.g., 1-bromoisoquinoline) and a benzonitrile boronic ester derivative. Key steps include:
- Catalytic System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with Cs₂CO₃ as a base in solvents like DME or THF .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
- Intermediate Preparation : Bromination of benzonitrile derivatives (e.g., 2-(bromomethyl)benzonitrile) followed by functionalization .
Q. Table 1: Example Reaction Conditions
| Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromoisoquinoline + Boronic ester | Pd(PPh₃)₄/Cs₂CO₃ | DME | 65–75 | |
| Brominated intermediate + Nucleophile | Cs₂CO₃ | DMF | 50–60 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~115 ppm).
- IR Spectroscopy : C≡N stretch (~2220 cm⁻¹) confirms the nitrile group .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = calculated 261.12) .
- HPLC/LC-MS : Assess purity (>98%) and detect impurities .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Multiplet signals for isoquinoline protons | |
| IR | Sharp peak at 2220 cm⁻¹ (C≡N) | |
| HRMS | m/z 261.12 (calculated for C₁₇H₁₂N₂) |
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Stability : Degrades under strong acids/bases; store in inert atmospheres at –20°C .
- Safety : Use PPE (gloves, goggles) due to irritant properties; avoid inhalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
Methodological Answer:
Q. Table 3: Optimization Parameters
| Variable | Range Tested | Optimal Condition | Reference |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% |
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Solvent Effects : Include solvation models (e.g., PCM) in DFT calculations to match experimental solvent environments .
- Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots .
- Stereoelectronic Analysis : Use NBO analysis to evaluate orbital interactions influencing reactivity .
Q. How can the mechanism of action in biological systems be elucidated?
Methodological Answer:
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .
- Enzyme Inhibition : Measure IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales .
Q. What methodologies assess stereochemical outcomes in chiral derivatives?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in synthesis to control stereochemistry .
Q. How do computational models predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses .
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., H-bond donors) .
- ADMET Prediction : SwissADME to evaluate absorption/toxicity profiles .
Data Contradiction Analysis Example
Scenario : Discrepancy observed between DFT-predicted reaction pathways and experimental product ratios.
Resolution :
Re-optimize transition states with higher-level theory (e.g., CCSD(T)).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
